3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound that belongs to the class of pyridinylpyrimidines These compounds are characterized by a pyridine ring linked to a pyrimidine ring
Preparation Methods
The synthesis of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to optimize efficiency and reduce production costs .
Chemical Reactions Analysis
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce corresponding amines .
Scientific Research Applications
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can be compared to other pyridinylpyrimidine compounds, such as:
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound also contains a pyridinylpyrimidine skeleton but differs in its substitution pattern and biological activity.
4-Substituted-1-(2-methyl-6-(pyridin-3-yl)nicotinoyl)semicarbazides: These compounds have similar structural features but exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-20-9-6-17(21-14)24-10-12-25(13-11-24)18-3-2-16(22-23-18)15-4-7-19-8-5-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRHMVJMVVINGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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